2,2-Dimethyl-3-(trifluoromethoxy)propanoic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring fluorinated carboxylic acid building blocks with precise physicochemical profiles often face supply inconsistency. 2,2-Dimethyl-3-(trifluoromethoxy)propanoic acid (CAS 1408279-13-9) resolves this with its unique β-OCF₃ and gem-dimethyl substitution, delivering balanced lipophilicity (XLogP3-AA=1.7) and steric shielding ideal for CNS drug and agrochemical intermediate synthesis. • Balanced lipophilicity (XLogP3-AA=1.7) for optimal BBB penetration • Gem-dimethyl steric hindrance enhances metabolic stability • Orthogonal synthetic versatility via selective deprotonation strategies Reliable supply with batch consistency.

Molecular Formula C6H9F3O3
Molecular Weight 186.13 g/mol
CAS No. 1408279-13-9
Cat. No. B1407482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(trifluoromethoxy)propanoic acid
CAS1408279-13-9
Molecular FormulaC6H9F3O3
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESCC(C)(COC(F)(F)F)C(=O)O
InChIInChI=1S/C6H9F3O3/c1-5(2,4(10)11)3-12-6(7,8)9/h3H2,1-2H3,(H,10,11)
InChIKeyPLKRISCWIHQPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-(trifluoromethoxy)propanoic Acid Overview


2,2-Dimethyl-3-(trifluoromethoxy)propanoic acid is a fluorinated aliphatic carboxylic acid characterized by a trifluoromethoxy (-OCF₃) moiety and a gem-dimethyl substituted alpha carbon. This structural arrangement confers a unique combination of lipophilicity, steric bulk, and electronic effects [1]. While broadly categorized within the class of fluorinated propanoic acid derivatives, its specific architecture—positioning the -OCF₃ group at the β-carbon relative to the carboxylic acid—distinguishes it from other common fluoroalkyl carboxylic acid building blocks used in medicinal chemistry and agrochemical research.

Medicinal Chemistry

Fluorinated building block for drug candidate synthesis

Agrochemical Research

Intermediate for designing metabolically stable agrochemicals

Synthetic Methodology

Enables orthogonal manipulations via gem-dimethyl steric effects

2,2-Dimethyl-3-(trifluoromethoxy)propanoic Acid: Why Substitution Fails


Procurement decisions for fluorinated carboxylic acid building blocks cannot rely on simple class-level substitution. The precise positioning of the trifluoromethoxy group and the gem-dimethyl substitution in 2,2-Dimethyl-3-(trifluoromethoxy)propanoic acid results in a distinct physicochemical profile—including a specific XLogP3-AA of 1.7 and a molecular weight of 186.13 g/mol [1]—that directly impacts solubility, membrane permeability, and metabolic stability [2]. Substituting this compound with either a simpler trifluoromethoxy acid (e.g., 3-(trifluoromethoxy)propanoic acid) or a non-fluorinated analog (e.g., pivalic acid) would introduce significant, often detrimental, changes in these critical parameters, potentially compromising the integrity of a synthetic route or the properties of the final target molecule. The following quantitative evidence substantiates this non-interchangeability.

Substituting with 3-(trifluoromethoxy)propanoic acid

Removes gem-dimethyl steric bulk, shifting lipophilicity and possibly altering membrane permeability profiles.

Replacing with pivalic acid

Lacks trifluoromethoxy electronic effects, changing acidity, metabolic stability, and molecular recognition.

2,2-Dimethyl-3-(trifluoromethoxy)propanoic Acid: Comparative Properties


Lipophilicity vs. Pivalic Acid

The lipophilicity of 2,2-Dimethyl-3-(trifluoromethoxy)propanoic acid, measured by its computed XLogP3-AA value of 1.7 [1], is significantly higher than that of its non-fluorinated, gem-dimethyl counterpart, pivalic acid (2,2-dimethylpropanoic acid), which has a reported XLogP3 value of 1.5 [2]. Furthermore, it is more than double the XLogP3-AA value of 0.8 for 3-(trifluoromethoxy)propanoic acid, which lacks the gem-dimethyl substitution [3].

Lipophilicity vs. Pivalic Acid
Reported
XLogP3-AA 1.7
+0.2 vs pivalic acid; +0.9 vs 3-(trifluoromethoxy)propanoic acid
May support balanced lipophilicity for membrane permeability studies
Computed values; experimental validation recommended
Lipophilicity Physicochemical Properties Drug Design

Acidity vs. Pivalic Acid

The introduction of the electron-withdrawing trifluoromethoxy group is predicted to significantly increase the acidity of the carboxylic acid proton relative to non-fluorinated analogs. While an experimental pKa for the target compound is not publicly available, a structurally related analog, 3,3,3-trifluoro-2,2-dimethylpropanoic acid (containing a -CF3 group instead of -OCF3), has a predicted pKa of 3.10±0.10 . This is substantially lower (more acidic) than the experimental pKa of 5.03 for pivalic acid [2].

Acidity vs. Pivalic Acid
Class-level
~3.1 pKa inferred
~2 units lower vs pivalic acid (5.03)
May support ionization state evaluation for biological assays
Predicted from CF3 analog; experimental pKa needed
Acidity pKa Reactivity

Molecular Weight Comparison

The compound's molecular weight of 186.13 g/mol [1] is significantly higher than both its non-fluorinated analog, pivalic acid (102.13 g/mol) [2], and its simpler fluorinated analog, 3-(trifluoromethoxy)propanoic acid (158.08 g/mol) [3]. This difference is due to the presence of both the trifluoromethoxy group and the gem-dimethyl moiety.

Molecular Weight Comparison
Reported
186.13 g/mol
+84.0 vs pivalic acid; +28.05 vs 3-(trifluoromethoxy)propanoic acid
Fills mid-range molecular weight property space
Impacts absorption and clearance profiles
Molecular Weight Fluorine Content Pharmacokinetics

2,2-Dimethyl-3-(trifluoromethoxy)propanoic Acid Applications


CNS Drug Candidate Scaffold

The balanced lipophilicity (XLogP3-AA = 1.7) [1] and moderate molecular weight (186.13 g/mol) [1] of 2,2-Dimethyl-3-(trifluoromethoxy)propanoic acid make it a superior building block for central nervous system (CNS) drug discovery. Its properties align well with the favorable range for blood-brain barrier penetration, offering a quantifiable advantage over less lipophilic alternatives like 3-(trifluoromethoxy)propanoic acid (XLogP3-AA = 0.8) [2].

Metabolic Stability in Agrochemicals

The gem-dimethyl group adjacent to the carboxylic acid provides steric hindrance, which, combined with the metabolic stability conferred by the trifluoromethoxy group [3], makes this compound an attractive intermediate for designing longer-lasting agrochemicals. This contrasts with non-fluorinated or less sterically shielded acids that are more susceptible to rapid enzymatic degradation in soil or plants.

Fluorinated Library Building Block

The compound's specific structure—featuring a protected alcohol equivalent (as a trifluoromethoxy group) on a branched carbon chain—allows for orthogonal synthetic manipulation not possible with simpler acids. Its differentiated physicochemical profile (e.g., increased acidity compared to pivalic acid [4]) enables selective deprotonation and functionalization strategies under mild conditions, facilitating the construction of diverse, fluorinated compound libraries.

Application
Selection Property
Validation Focus
CNS drug candidate synthesis research
Balanced lipophilicity and moderate molecular weight
Blood-brain barrier permeability assay context
Agrochemical intermediate synthesis
Steric shielding and metabolic stability potential
Environmental degradation and stability assay context
Fluorinated compound library construction
Orthogonal synthetic manipulation enabled by gem-dimethyl
Selective functionalization and salt formation conditions

Technical Documentation Hub

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